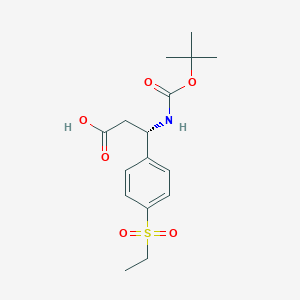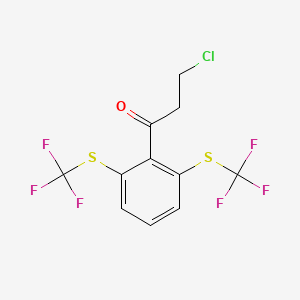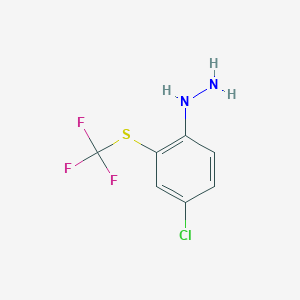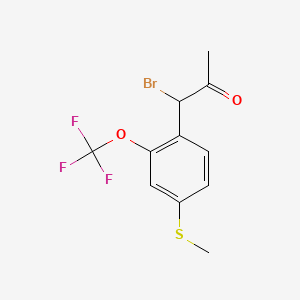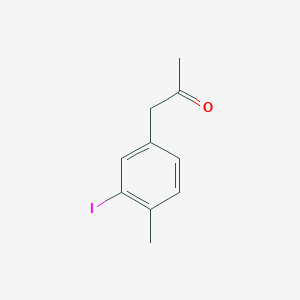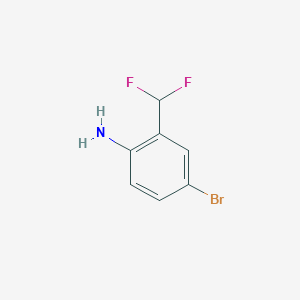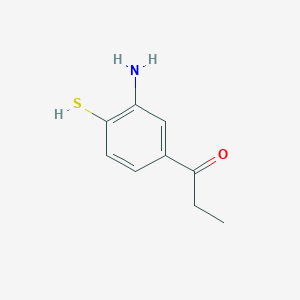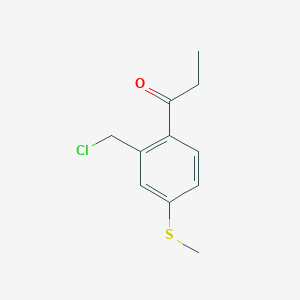
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene involves several steps, typically starting with the appropriate fluorobenzene derivativeSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to remove the iodine atoms.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic agents.
Mécanisme D'action
The mechanism of action of 1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene depends on its application. In chemical reactions, the difluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. The iodine atoms can participate in halogen bonding, affecting the compound’s interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparaison Avec Des Composés Similaires
1-Difluoromethoxy-2,3-diiodo-5-fluorobenzene can be compared with other fluorinated and iodinated aromatic compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, making it less reactive in halogenation reactions.
1-(Difluoromethoxy)-5-fluoro-2,3-diiodobenzene: Similar structure but different positioning of the fluorine atom, affecting its chemical properties.
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C7H3F3I2O |
|---|---|
Poids moléculaire |
413.90 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-5-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-3-1-4(11)6(12)5(2-3)13-7(9)10/h1-2,7H |
Clé InChI |
CODXULBLGXTQEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC(F)F)I)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


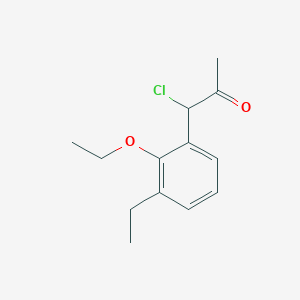

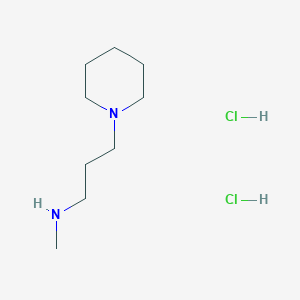
![cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)
